BUTTER - 130935-39-6

BUTTER

Catalog Number: EVT-1519463
CAS Number: 130935-39-6
Molecular Formula: C147H253N45O43
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Butter is produced from milk or cream through a process known as churning, which separates fat from liquid (buttermilk). The origins of butter production date back to prehistoric times, with evidence of its use as far back as 2000 BC . Today, about one-third of the world's milk production is utilized for butter manufacturing .

Classification

Butter can be classified into several types based on its production methods and ingredients:

  • Sweet Cream Butter: Made from fresh cream without fermentation.
  • Cultured Butter: Produced from fermented cream, where bacteria convert lactose into lactic acid, enhancing flavor .
  • Salted and Unsalted Butter: Depending on the addition of salt during processing.
  • Reduced-Fat Butter: Contains less than 80% milk fat .
Synthesis Analysis

Methods

The synthesis of butter involves several key steps:

  1. Cream Separation: Milk is processed to separate cream from skim milk.
  2. Pasteurization: The cream is heated to eliminate harmful bacteria.
  3. Culturing (if applicable): For cultured butter, specific bacteria are introduced to ferment the cream.
  4. Tempering: The temperature of the cream is gradually increased to control fat loss during churning.
  5. Churning: The tempered cream is churned to agitate fat globules until they coalesce into butter.
  6. Working and Salting: The butter is kneaded to achieve desired consistency and flavor before being salted if necessary.

Technical Details

The churning process is crucial as it transforms liquid fat into a solid emulsion. The temperature during churning affects the crystallization behavior of fats, influencing the final texture and spreadability of the butter .

Molecular Structure Analysis

Structure

Butter's molecular structure primarily consists of triglycerides, which are esters formed from glycerol and three fatty acids. The typical fatty acid composition includes saturated fats (approximately 70%) and unsaturated fats (about 30%) .

Data

The average molecular weight of common fatty acids in butter varies:

  • Saturated fatty acids (like palmitic acid): Higher melting points contribute to butter's solid state at room temperature.
  • Unsaturated fatty acids (like oleic acid): Lower melting points provide spreadability at room temperature.
Chemical Reactions Analysis

Reactions

During the production of cultured butter, several chemical reactions occur:

  • Fermentation Reaction: Bacteria convert lactose into lactic acid, lowering pH and enhancing flavor.
  • Emulsification Reaction: Mechanical agitation during churning causes fat globules to aggregate, forming a stable emulsion.

Technical Details

The fermentation process not only contributes to acidity but also produces volatile compounds that enhance aroma and flavor profiles in cultured butter .

Mechanism of Action

Process

The mechanism by which butter achieves its unique properties involves:

  1. Emulsification: The combination of water and fat stabilized by proteins and emulsifiers present in milk.
  2. Crystallization: As the temperature decreases post-churning, triglycerides crystallize into a stable structure that defines butter's texture.

Data

The balance between solid and liquid fat influences spreadability; more solid fat results in harder butter while more liquid fat yields softer butter .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically pale yellow or white depending on the milk source.
  • Texture: Malleable at room temperature; hard when refrigerated.
  • Melting Point: Approximately 35 °C, where it begins to transition from solid to liquid .

Chemical Properties

  • pH Level: Ranges from 4.4 to 5.0 for cultured varieties due to lactic acid production .
  • Fat Content: Minimum of 80% by weight for traditional butter; varies for reduced-fat versions.
Applications

Scientific Uses

Butter serves various applications beyond culinary uses:

  • Flavoring Agent: Used in food products for its distinctive taste and aroma.
  • Emulsifier: Acts as an emulsifying agent in various formulations due to its ability to stabilize mixtures of oil and water.
  • Nutritional Studies: Investigated for its health impacts related to saturated fats versus unsaturated fats in diets.

Properties

CAS Number

130935-39-6

Product Name

BUTTER

Molecular Formula

C147H253N45O43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.